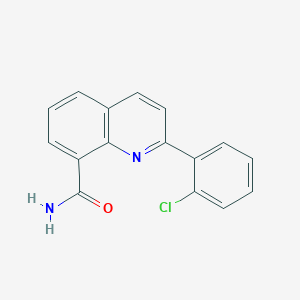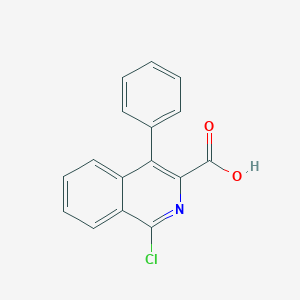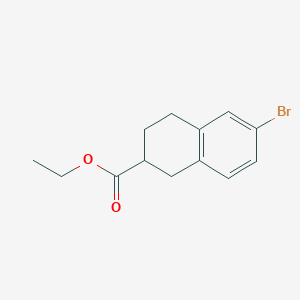
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one is a flavonoid compound, which is a class of plant secondary metabolites known for their diverse biological activities. This compound is structurally characterized by a chromen-4-one backbone with hydroxyl and methoxy substituents. It is often found in various plant sources and has been studied for its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic precursors under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where a hydroxyacetophenone reacts with a hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol or methanol as a solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plants rich in flavonoids, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions in batch or continuous flow reactors, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the formulation of dietary supplements and cosmetics due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anti-cancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as PI3K/Akt.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Hesperetin: A flavanone with comparable bioactivities but different structural features.
Naringenin: A flavanone known for its antioxidant and anti-cancer properties.
Uniqueness
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other flavonoids. Its combination of hydroxyl and methoxy groups enhances its solubility and bioavailability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
76282-95-6 |
|---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-13-6-5-9(7-11(13)18)15-8-12(19)16-10(17)3-2-4-14(16)21-15/h2-8,17-18H,1H3 |
InChI-Schlüssel |
TUSGXKVWDJGRSU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile](/img/structure/B11839392.png)
![5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11839399.png)
![4-[2-(Naphthalen-1-yl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B11839407.png)





![2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline](/img/structure/B11839453.png)



